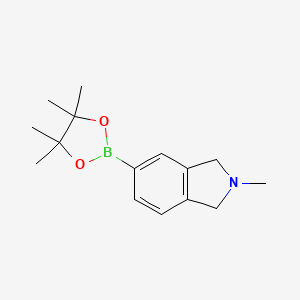
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole represents a class of compounds with significant interest in the field of organic synthesis and medicinal chemistry. These compounds are known for their roles as intermediates in various chemical reactions, highlighting their importance in the synthesis of complex molecular structures.
Synthesis Analysis
The synthesis of these compounds typically involves a multi-step process that includes a crucial boronation step to introduce the dioxaborolan-2-yl group. A common approach involves the use of boric acid ester intermediates with benzene rings, obtained through a series of substitution reactions. The synthesis process is confirmed by a variety of spectroscopic methods including FTIR, 1H, and 13C NMR spectroscopy, alongside mass spectrometry and X-ray diffraction for structural confirmation (Huang et al., 2021).
Molecular Structure Analysis
The molecular structures of these compounds have been extensively analyzed through X-ray diffraction, demonstrating the precise arrangement of atoms within the molecule. Density Functional Theory (DFT) calculations further provide insights into the electronic structure, revealing details about the molecular electrostatic potential and frontier molecular orbitals. These studies show that the optimized molecular structures are consistent with those determined by X-ray crystallography, indicating a strong correlation between theoretical and experimental data (Huang et al., 2021).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, demonstrating their versatility as intermediates in organic synthesis. For instance, they participate in substitution reactions that are crucial for further functionalization. The physicochemical properties, such as molecular electrostatic potentials and frontier molecular orbitals, have been explored using DFT, providing a deeper understanding of the compounds' reactivity and stability (Wu et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Analysis
- Synthesis of Boric Acid Ester Intermediates : This compound is used as a boric acid ester intermediate in the synthesis of benzene ring-containing molecules. Its structure is confirmed using various spectroscopy methods and X-ray diffraction. Density Functional Theory (DFT) is employed for molecular structure calculations and conformational analysis, demonstrating consistency between DFT-optimized structures and experimental results (Huang et al., 2021).
Chemical and Physicochemical Properties
- Molecular Electrostatic Potential and Frontier Molecular Orbitals : The compound's molecular electrostatic potential and frontier molecular orbitals have been investigated using DFT, revealing some of its physicochemical properties. This exploration is critical for understanding how the compound interacts at the molecular level (Huang et al., 2021).
Applications in Prochelators and Cytoprotection
- Development of Prochelators for Oxidative Stress : Boron-based compounds like this one have been modified to create prochelators, which are precursors to metal chelators. These prochelators are designed to sequester iron(III) and mitigate iron-catalyzed oxidative damage in cells, showing potential in targeted therapies against oxidative stress (Wang & Franz, 2018).
Boron-Containing Compound Synthesis
- Pd-Catalyzed Borylation of Arylbromides : The compound has been used in palladium-catalyzed borylation processes, a method significant in organic synthesis for introducing boron-containing groups into aryl compounds, enhancing their reactivity and utility in further chemical transformations (Takagi & Yamakawa, 2013).
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole” are currently unknown. This compound is a unique chemical with borate and sulfonamide groups
Mode of Action
It is known that the compound can be synthesized through nucleophilic and amidation reactions . The presence of borate and sulfonamide groups suggests that it may interact with its targets through these functional groups .
Propiedades
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)13-7-6-11-9-17(5)10-12(11)8-13/h6-8H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELLHQBVSVSMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1360820-05-8 |
Source


|
| Record name | 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2493504.png)
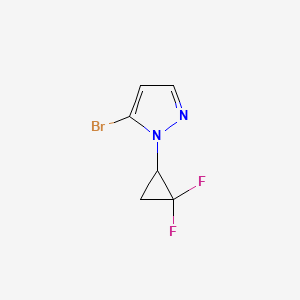
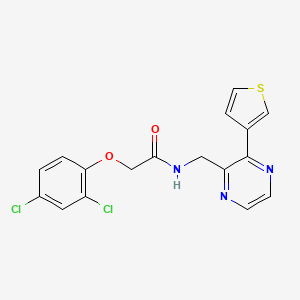
![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2493508.png)
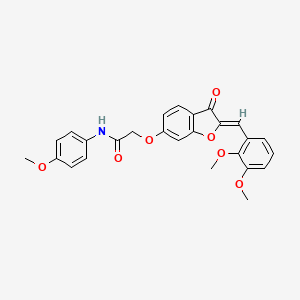
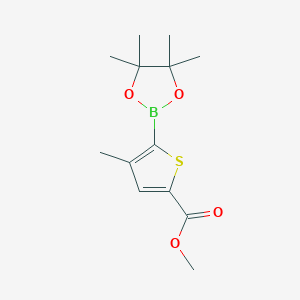
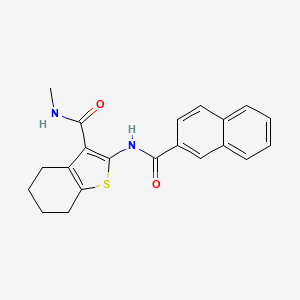
![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2493513.png)
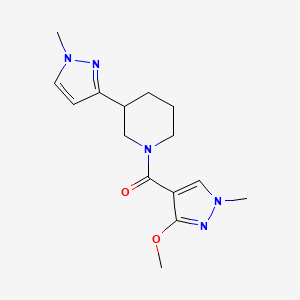
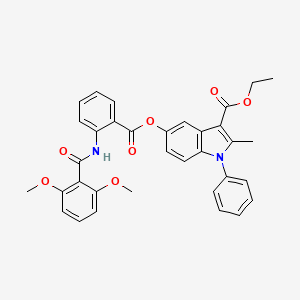

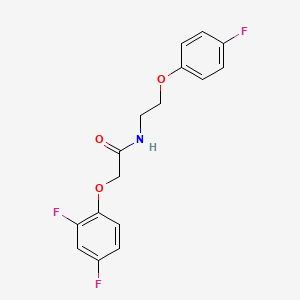
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]acetamide](/img/structure/B2493523.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2493525.png)